molecular formula C11H12FNO3 B1402709 4-(3-Fluorophenyl)morpholine-2-carboxylic acid CAS No. 1316225-76-9

4-(3-Fluorophenyl)morpholine-2-carboxylic acid

Cat. No.: B1402709
CAS No.: 1316225-76-9
M. Wt: 225.22 g/mol
InChI Key: FLXLSAHUYGGLMV-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)morpholine-2-carboxylic acid is an organic compound with the molecular formula C11H12FNO3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(3-Fluorophenyl)morpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The morpholine ring may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)morpholine-2-carboxylic acid
  • 4-(2-Fluorophenyl)morpholine-2-carboxylic acid
  • 4-(3-Chlorophenyl)morpholine-2-carboxylic acid

Uniqueness

4-(3-Fluorophenyl)morpholine-2-carboxylic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-fluorophenyl)morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLSAHUYGGLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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